molecular formula C7H12N2OS B12935425 3-Ethyl-5,5-dimethyl-2-sulfanylideneimidazolidin-4-one CAS No. 63166-01-8

3-Ethyl-5,5-dimethyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B12935425
CAS No.: 63166-01-8
M. Wt: 172.25 g/mol
InChI Key: TYIVOVNBZSLGBB-UHFFFAOYSA-N
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Description

3-Ethyl-5,5-dimethyl-2-sulfanylideneimidazolidin-4-one is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes an ethyl group, two methyl groups, and a sulfanylidene group attached to an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5,5-dimethyl-2-sulfanylideneimidazolidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethyl-5,5-dimethylhydantoin with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out in an inert solvent like toluene or xylene, under reflux conditions, to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters are essential to achieve high efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5,5-dimethyl-2-sulfanylideneimidazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles like amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted imidazolidinones

Scientific Research Applications

3-Ethyl-5,5-dimethyl-2-sulfanylideneimidazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-5,5-dimethyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The sulfanylidene group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The imidazolidinone ring structure allows for interactions with various enzymes and receptors, potentially modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzylidene-2-sulfanylideneimidazolidin-4-one
  • 5-Cinnamylidene-2-sulfanylideneimidazolidin-4-one

Uniqueness

3-Ethyl-5,5-dimethyl-2-sulfanylideneimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

63166-01-8

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

3-ethyl-5,5-dimethyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C7H12N2OS/c1-4-9-5(10)7(2,3)8-6(9)11/h4H2,1-3H3,(H,8,11)

InChI Key

TYIVOVNBZSLGBB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(NC1=S)(C)C

Origin of Product

United States

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